molecular formula C18H18O7 B15343848 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one

6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one

Cat. No.: B15343848
M. Wt: 346.3 g/mol
InChI Key: JUHMIKZXAVVTJL-UHFFFAOYSA-N
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Description

6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is a complex organic compound that belongs to the dibenzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one typically involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of acetyl, hydroxy, methoxymethyl, and methyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Batch Processing: Sequential addition of reagents and intermediates.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with a simpler structure.

    Polychlorinated Dibenzofurans: Known for their environmental impact and toxicity.

    Other Functionalized Dibenzofurans: Compounds with different functional groups.

Uniqueness

6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

6-acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one

InChI

InChI=1S/C18H18O7/c1-7-14(21)12(8(2)19)16-13(15(7)22)18(3)11(25-16)5-10(20)9(6-24-4)17(18)23/h5,20-22H,6H2,1-4H3

InChI Key

JUHMIKZXAVVTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)COC)O)O2)C)C(=O)C)O

Origin of Product

United States

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